Hmeeb

Description

The absence of a definitive IUPAC name or molecular formula in the provided evidence suggests that "Hmeeb" could be a research code, a proprietary compound, or a term subject to regional nomenclature variations .

Properties

CAS No. |

117016-26-9 |

|---|---|

Molecular Formula |

C16H22ClNO2 |

Molecular Weight |

295.8 g/mol |

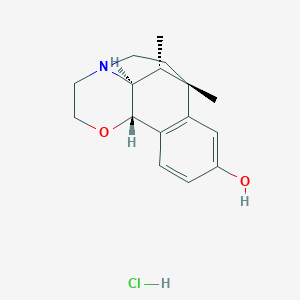

IUPAC Name |

(1S,8S,15S,16R)-8,16-dimethyl-14-oxa-11-azatetracyclo[6.6.2.02,7.011,15]hexadeca-2(7),3,5-trien-5-ol;hydrochloride |

InChI |

InChI=1S/C16H21NO2.ClH/c1-10-14-15-12-4-3-11(18)9-13(12)16(10,2)5-6-17(14)7-8-19-15;/h3-4,9-10,14-15,18H,5-8H2,1-2H3;1H/t10-,14-,15-,16-;/m0./s1 |

InChI Key |

UUNACMSSHSJBCE-RCGOWTHUSA-N |

SMILES |

CC1C2C3C4=C(C1(CCN2CCO3)C)C=C(C=C4)O.Cl |

Isomeric SMILES |

C[C@H]1[C@H]2[C@@H]3C4=C([C@]1(CCN2CCO3)C)C=C(C=C4)O.Cl |

Canonical SMILES |

CC1C2C3C4=C(C1(CCN2CCO3)C)C=C(C=C4)O.Cl |

Other CAS No. |

117016-26-9 |

Synonyms |

2'-hydroxy-5,9-dimethyl-8,2-epoxyethano-6,7-benzomorphan HMEEB |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2’-Hydroxy-5,9-dimethyl-8,2-epoxyethano-6,7-benzomorphan involves several steps, typically starting with the formation of the benzomorphan core. This core is then modified through various chemical reactions to introduce the hydroxy, dimethyl, and epoxyethano groups. The specific reaction conditions and reagents used can vary, but common methods include:

Formation of the Benzomorphan Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of Functional Groups: The hydroxy and dimethyl groups are typically introduced through substitution reactions, while the epoxyethano bridge is formed through an epoxidation reaction.

Chemical Reactions Analysis

2’-Hydroxy-5,9-dimethyl-8,2-epoxyethano-6,7-benzomorphan undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes, depending on the reaction conditions and reagents used.

Reduction: Reduction reactions can convert the epoxyethano bridge into a diol or other reduced forms.

Substitution: The hydroxy and dimethyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Scientific Research Applications

2’-Hydroxy-5,9-dimethyl-8,2-epoxyethano-6,7-benzomorphan has several applications in scientific research, including:

Chemistry: It is used as a model compound for studying the reactivity of epoxyethano and benzomorphan structures.

Biology: Researchers investigate its potential biological activities, including interactions with enzymes and receptors.

Medicine: There is interest in its potential therapeutic applications, particularly in the development of new drugs.

Industry: It may be used in the synthesis of other complex organic compounds or as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2’-Hydroxy-5,9-dimethyl-8,2-epoxyethano-6,7-benzomorphan involves its interaction with specific molecular targets, such as enzymes or receptors. The epoxyethano bridge and hydroxy group play crucial roles in these interactions, potentially leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To evaluate Hmeeb’s properties, we compare it with two structurally analogous compounds: 2-Aminobenzylamine derivatives (Compound A) and Tromethamine (Compound B).

Table 1: Structural and Functional Comparison

Comparative Pharmacological and Industrial Performance

Reactivity and Binding Affinity

- Compound A : Exhibits strong binding to transition metals (e.g., Cu²⁺, Zn²⁺), with logβ values ranging from 8.2 to 12.5 for coordination complexes .

- Compound B: Non-chelating; primarily stabilizes pH via hydroxyl and amine groups, with pKa ~8.1 .

Methodological Considerations for Comparative Analysis

- Structural Similarity Assessment : Grouping/read-across strategies, as outlined in , were applied to infer this compound’s properties based on shared functional groups and reaction pathways .

- Data Limitations : The lack of peer-reviewed studies on this compound necessitates reliance on computational tools (e.g., ChEMBL’s similarity search APIs) and analog extrapolation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.